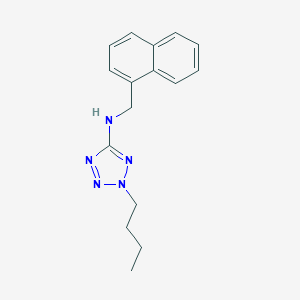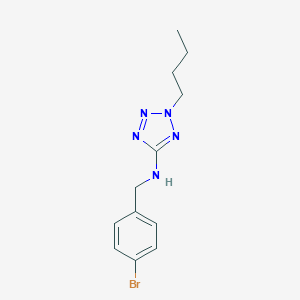
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with malononitrile and barbituric acid derivatives under reflux conditions . The reaction is often catalyzed by bases or acids, and the use of solvents such as ethanol or water-ethanol mixtures is common.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to minimize waste and improve yield .
化学反応の分析
Types of Reactions
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
作用機序
The mechanism of action of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and compounds with similar functional groups, such as:
- 7-amino-5-(4-chlorophenyl)-6-cyano-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- Flavones and related compounds like flavonols and aurones .
Uniqueness
The uniqueness of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
特性
分子式 |
C19H15Cl2N5 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
7-amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile |
InChI |
InChI=1S/C19H15Cl2N5/c1-26-6-5-11-14(8-26)13(7-22)18(25)19(9-23,10-24)16(11)12-3-2-4-15(20)17(12)21/h2-4,8,11,16H,5-6,25H2,1H3 |
InChIキー |
RHHRZOYFRPZABQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B276653.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)


![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
